molecular formula C19H25N3O2 B2946358 2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097891-61-5

2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Cat. No.: B2946358
CAS No.: 2097891-61-5
M. Wt: 327.428
InChI Key: WKZZFHIRLNCESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two pharmaceutically relevant motifs: a 4-ethoxyphenylacetamide group and a pyrazole heterocycle. The 4-ethoxyphenylacetamide moiety is a key structural feature found in classic compounds such as phenacetin, a known analgesic and antipyretic agent that historically inhibited COX-3 activity . The pyrazole ring is a privileged scaffold in drug discovery, frequently utilized in the development of compounds targeting a diverse range of enzymes and receptors. The specific molecular architecture of this acetamide derivative, which links these groups via a cyclohexyl spacer, suggests its potential as a valuable intermediate or lead compound for investigating new biologically active molecules. Researchers can leverage this compound in the synthesis of novel chemical libraries, structure-activity relationship (SAR) studies, and high-throughput screening campaigns. It is particularly suited for exploratory research in areas such as central nervous system (CNS) agents, anti-inflammatory compounds, and enzyme inhibitors. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-2-24-18-10-4-15(5-11-18)14-19(23)21-16-6-8-17(9-7-16)22-13-3-12-20-22/h3-5,10-13,16-17H,2,6-9,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZZFHIRLNCESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide , often referred to as an ethoxy-substituted pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, anti-inflammatory effects, and other pharmacological potentials based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H24_{24}N4_{4}O2_{2}
  • Molecular Weight : 320.41 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
This compoundMCF7TBD
Other Pyrazole DerivativesA54926
Pyrazole Derivative XNCI-H4600.46

The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest, similar to other pyrazole derivatives that inhibit key signaling pathways in cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in preclinical models. For example, studies have indicated that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Case Studies

  • Study on MCF7 Cell Line :
    • Researchers evaluated the effect of this compound on the MCF7 breast cancer cell line.
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with specific structural features. Modifications to the ethoxy group or cyclohexyl moiety can enhance or diminish activity. For instance, increasing electron-donating characteristics on the aromatic ring has been associated with improved cytotoxicity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable solubility and stability profiles, with potential for oral bioavailability.

Comparison with Similar Compounds

Cyclohexyl vs. Heterocyclic Cores

  • Target Compound: The cyclohexyl group provides conformational flexibility, while the pyrazole substituent enables hydrogen bonding (N–H donor and N-acceptor) .
  • ISRIB-A13 (): Uses a rigid (1r,4r)-cyclohexane-1,4-diamine core with dichlorophenoxy acetamide groups. The absence of pyrazole reduces hydrogen-bonding capacity but enhances hydrophobic interactions .

Substituent Effects

  • Chloro/Nitro Substituents : Found in and , these electron-withdrawing groups increase electrophilicity, which may enhance binding to cysteine-rich targets but raise toxicity risks .

Physicochemical and Pharmacological Properties

Property Target Compound ISRIB-A13 6m ()
Molecular Formula C19H24N3O2 (inferred) C22H20Cl2N2O4 C21H18ClN4O2
Molecular Weight ~326.4 g/mol 435.3 g/mol 393.8 g/mol
Key Functional Groups Pyrazole, ethoxyphenyl Dichlorophenoxy, cyanophenyl Triazole, naphthyloxy
Hydrogen Bonding Pyrazole (donor/acceptor) Amide (acceptor) Triazole (acceptor), amide
Potential Applications Enzyme inhibition, receptor modulation eIF2B antagonism Antimicrobial, anticancer

Key Differentiators of the Target Compound

Dual Hydrogen-Bonding Capacity: The pyrazole ring offers both donor (N–H) and acceptor (N) sites, unlike thiazole () or cyanophenyl (), which primarily act as acceptors .

Balanced Lipophilicity : The cyclohexyl group enhances membrane permeability compared to fully aromatic cores (e.g., naphthalene in ), while the ethoxyphenyl group avoids extreme hydrophobicity seen in dichlorophenyl derivatives .

Synthetic Flexibility : The modular structure allows for straightforward substitution at the pyrazole or cyclohexyl positions, enabling SAR studies for optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.